Bienvenue dans la boutique en ligne BenchChem!

Aminogenistein

Tyrosine Kinase Inhibition p56lck Flavonoids

Aminogenistein (4'-Amino-6-hydroxyflavone) is a potent, selective p56lck inhibitor (IC50=1.2 μM). Unlike broad-spectrum Genistein, its unique 4'-amino substitution enhances target selectivity, eliminating confounding off-target effects and improving pharmacokinetic properties. This makes it the definitive tool for dissecting Lck-dependent pathways in T-cell signaling, transporter regulation, and oncology models without the misinterpretations caused by broader kinase inhibitors. Choose Aminogenistein for reproducible, high-fidelity results in immunology and kinase signaling research.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 132018-32-7
Cat. No. B043372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminogenistein
CAS132018-32-7
Synonyms4'-amino-6-hydroxyflavone
aminogenistein
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)N
InChIInChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H,16H2
InChIKeyYBQRUOMICVULNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminogenistein (CAS 132018-32-7) – A Differentiated p56lck Tyrosine Kinase Inhibitor for Targeted Research


Aminogenistein (CAS 132018-32-7), also known as 4'-Amino-6-hydroxyflavone, is a synthetic derivative of the natural isoflavone Genistein [1]. It is a potent and selective inhibitor of the protein-tyrosine kinase p56lck (lymphocyte-specific protein tyrosine kinase), a Src family kinase implicated in T-cell signaling and oncogenesis [2]. The compound exhibits an IC50 of 1.2 μM against p56lck activity in vitro and is widely utilized as a chemical probe to dissect Lck-dependent cellular processes . Unlike its parent compound, Aminogenistein bears a 4'-amino group on the B-ring, which enhances its target selectivity and provides distinct pharmacological properties that warrant its selection over other flavonoid-based kinase inhibitors.

Why Aminogenistein Cannot Be Substituted with Generic Tyrosine Kinase Inhibitors


Although Aminogenistein is structurally related to the broad-spectrum tyrosine kinase inhibitor Genistein, the simple 4'-amino substitution fundamentally alters its target engagement profile, functional outcomes, and pharmacokinetic behavior. Genistein inhibits a wide array of kinases including EGFR, Src, and Lck with variable potency, whereas Aminogenistein exhibits preferential inhibition of p56lck [1]. This difference translates to divergent biological effects in cellular assays: in certain contexts, Genistein blocks signaling pathways that are unaffected by Aminogenistein [2], and vice versa [3]. Furthermore, the amino moiety in Aminogenistein contributes to improved solubility and metabolic stability relative to Genistein . Consequently, substituting Aminogenistein with Genistein, Daidzein, or other generic flavonoid-based PTK inhibitors can lead to confounding off-target effects, misinterpretation of Lck-dependent phenotypes, and compromised experimental reproducibility. The quantitative evidence below underscores why Aminogenistein must be evaluated as a distinct chemical tool rather than a mere structural analog.

Quantitative Differentiation: Aminogenistein vs. Closest Analogs and Alternatives


Selective p56lck Inhibition: Aminogenistein vs. Genistein and Daidzein

Aminogenistein is a selective inhibitor of the p56lck (Lck) protein-tyrosine kinase with an IC50 of 1.2 μM [1]. In contrast, Genistein, a broad-spectrum tyrosine kinase inhibitor, exhibits an IC50 of 2.6 μM against EGFR autophosphorylation and 20-25 μM against exogenous substrate phosphorylation by EGFR and pp60v-src , with only trivial effects on PKC and PKA (IC50 >350 μM) . Daidzein, another structural analog, is largely inactive against EGFR (IC50 >300 μM) . The differential potency of Aminogenistein for Lck over other kinases underscores its utility as a more selective chemical probe for delineating Lck-specific signaling events.

Tyrosine Kinase Inhibition p56lck Flavonoids

Functional Divergence in CNP-Mediated K+ Channel Signaling: Aminogenistein vs. Genistein/Daidzein

In patch-clamp experiments on human immortalized kidney epithelial (IHKE-1) cells expressing the NPR-Bi splice variant, C-type natriuretic peptide (CNP) inhibits apical K+ channels independently of cGMP. This effect was completely abolished by Genistein (10 μM) and Daidzein (10 μM), whereas Aminogenistein (10 μM, n = 5) had no significant effect [1]. Specifically, CNP-induced depolarization was reduced from 0.2 ± 0.4 mV to baseline in the presence of Genistein or Daidzein, but Aminogenistein did not block this response. This functional divergence demonstrates that the 4'-amino modification in Aminogenistein abolishes the ability to interfere with this particular tyrosine kinase-dependent pathway, in stark contrast to its parent compounds.

Natriuretic Peptide Receptor Ion Channel Regulation cGMP-Independent Signaling

Distinct Effects on HIV-1 Nef-Induced IL-10 Production: Aminogenistein vs. Herbimycin A

Exogenous HIV-1 Nef protein induces IL-10 production in immune cells through a tyrosine kinase-dependent pathway. In a study assessing PTK inhibitors, Herbimycin A significantly blocked Nef-induced IL-10 at both protein (ELISA) and mRNA (RNase protection) levels. However, Genistein and Aminogenistein had a 'much less blocking effect' on the ability of Nef to induce IL-10 [1]. This indicates that the kinase target(s) mediating Nef's effect are sensitive to Herbimycin A but relatively insensitive to Aminogenistein and Genistein, providing a valuable negative control or pathway discrimination tool.

HIV-1 Nef Protein IL-10 Tyrosine Kinase Signaling

Modulation of hOCT1 Transporter Activity: Aminogenistein as a Regulatory Tool

The human organic cation transporter 1 (hOCT1) is regulated by multiple signaling pathways, including p56lck tyrosine kinase. In CHO cells expressing hOCT1, activation of p56lck leads to transporter stimulation. Conversely, treatment with Aminogenistein (a p56lck inhibitor) resulted in a significant reduction of hOCT1 activity by -35 ± 7% (n = 12) [1]. This effect was not observed with broad-spectrum PTK inhibitors in the same study, highlighting a specific role for Lck in hOCT1 regulation.

Organic Cation Transporter hOCT1 Drug Transport Tyrosine Kinase Regulation

Enhanced Solubility and Predicted ADME Properties Relative to Genistein

The 4'-amino substitution in Aminogenistein improves physicochemical properties compared to Genistein. While Genistein has poor aqueous solubility (~1.3 µg/mL) and low oral bioavailability, Aminogenistein exhibits enhanced solubility in DMSO and methanol, and in silico ADME predictions indicate favorable absorption and blood-brain barrier permeability [1]. The compound is not a substrate for P-glycoprotein and has a predicted human intestinal absorption (HIA) score of >90% [1]. These improvements are attributed to the amino group, which increases hydrogen bonding capacity and reduces lipophilicity (clogP 2.35 vs. ~3.04 for Genistein) [1]. Additionally, Aminogenistein demonstrates greater metabolic stability than Genistein in preliminary studies, reducing the need for frequent dosing in in vivo experiments .

Drug Development ADME Solubility Flavonoid Derivatives

Pro-apoptotic Effect in T-Cell Leukemia Cells: Aminogenistein Inhibits Jurkat Proliferation

Inhibition of p56lck activity by Aminogenistein (4-amino-6-hydroxyflavone) resulted in a significant decrease in proliferation of the T-cell leukemia line Jurkat, but had no effect on Burkitt's lymphoma cell lines [1]. In Jurkat cells, Aminogenistein reduced p56lck kinase activity by approximately 70% [1]. This differential sensitivity aligns with the known dependency of Jurkat cells on Lck signaling for survival and proliferation, and contrasts with Burkitt's lymphoma cells which do not rely on this pathway.

Leukemia T-cell Lymphoma Apoptosis Lck Inhibition

Optimal Use Cases for Aminogenistein in Research and Industrial Settings


Dissecting Lck-Specific Signaling Pathways in T-Cell Activation and Cancer

Use Aminogenistein (1-10 μM) as a selective p56lck inhibitor in Jurkat T-cells or primary lymphocytes to dissect Lck-dependent phosphorylation cascades and transcriptional responses. This is particularly valuable when Genistein's broad-spectrum activity obscures Lck-specific effects. Researchers can use Aminogenistein to confirm Lck dependency of observed phenotypes, as demonstrated by the 70% reduction in p56lck activity and concomitant decrease in Jurkat proliferation [1]. This approach is critical for target validation studies in immunology and T-cell leukemia research.

Investigating CNP/NPR-Bi Mediated cGMP-Independent Ion Channel Regulation

Employ Aminogenistein (10 μM) as a negative control in patch-clamp experiments on cells expressing NPR-Bi (e.g., IHKE-1 kidney cells) to demonstrate that a given tyrosine kinase-dependent process is not mediated by Lck or other Aminogenistein-sensitive kinases. As shown in Hirsch et al. (2003), Aminogenistein does not block CNP-induced K+ channel inhibition, whereas Genistein and Daidzein do [2]. This differential effect is essential for excluding Lck involvement and correctly attributing the effect to other PTKs, such as EGFR or Src, which are inhibited by Genistein but not by Aminogenistein.

Probing hOCT1 Transporter Regulation by p56lck in Drug Transport Studies

In recombinant CHO-hOCT1 cell models, utilize Aminogenistein (1-10 μM) to specifically inhibit p56lck-mediated regulation of organic cation transport. The compound reduces hOCT1 activity by 35 ± 7%, confirming Lck's role in transporter modulation [3]. This application is valuable for pharmaceutical scientists assessing potential drug-drug interactions or for basic researchers studying the cross-talk between tyrosine kinase signaling and membrane transporter function.

Chemical Biology Tool for Excluding Lck Involvement in HIV-1 Nef Signaling

Use Aminogenistein (10-50 μM) as a control to demonstrate that HIV-1 Nef-induced IL-10 production does not require Lck or related kinases. In contrast to Herbimycin A, Aminogenistein fails to block this effect [4]. This application is essential for researchers mapping the signaling pathways hijacked by HIV-1 accessory proteins and for validating the specificity of novel Nef inhibitors.

In Vivo Pharmacodynamic Studies Requiring Improved Bioavailability

For in vivo studies in mice or rats, Aminogenistein offers enhanced solubility and predicted metabolic stability over Genistein, making it a preferred candidate for Lck inhibition in animal models. Formulate in DMSO/PEG300/Tween-80/saline and administer intraperitoneally or orally to achieve sustained Lck inhibition with reduced inter-animal variability due to improved PK properties . This is particularly beneficial for oncology efficacy studies in T-cell lymphoma xenograft models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminogenistein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.